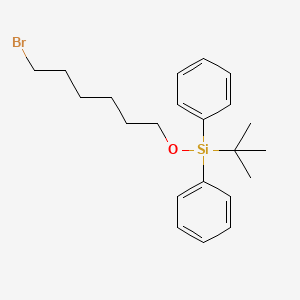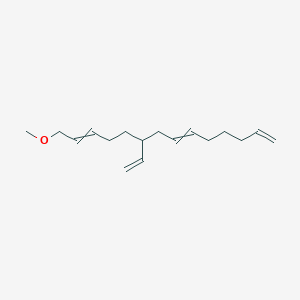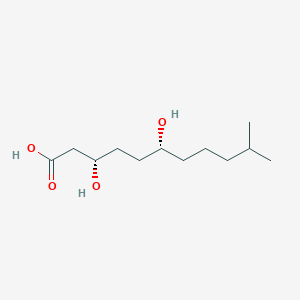
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its two hydroxyl groups and a methyl group attached to an undecanoic acid backbone, making it an interesting subject for studies in organic chemistry, biochemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diborane in tetrahydrofuran (THF) for the reduction of a precursor compound, followed by oxidation using potassium permanganate and cupric sulfate . The reaction conditions are carefully controlled to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, cupric sulfate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Diborane in THF is a common reducing agent.
Substitution: Halogenating agents like thionyl chloride or amine reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chiral centers play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways and biochemical processes .
相似化合物的比较
Similar Compounds
(3S,6R)-6-methylpiperidine-3-carboxylate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
Uniqueness
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is unique due to its specific combination of hydroxyl groups and a methyl group on an undecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
163132-59-0 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-9(2)4-3-5-10(13)6-7-11(14)8-12(15)16/h9-11,13-14H,3-8H2,1-2H3,(H,15,16)/t10-,11+/m1/s1 |
InChI 键 |
YGSJKPPITBMSBE-MNOVXSKESA-N |
手性 SMILES |
CC(C)CCC[C@H](CC[C@@H](CC(=O)O)O)O |
规范 SMILES |
CC(C)CCCC(CCC(CC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



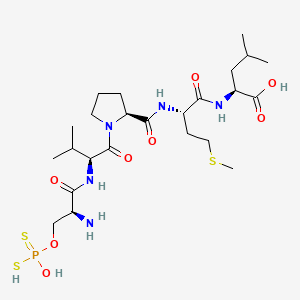
![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
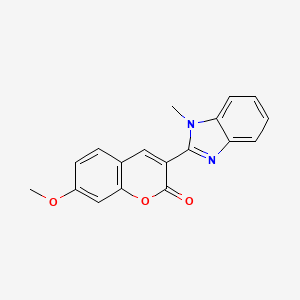
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)

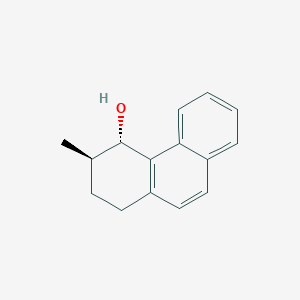
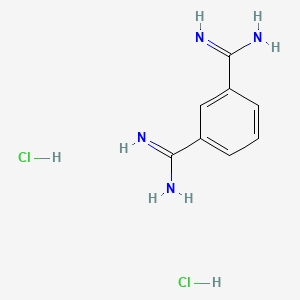
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
